molecular formula C19H20N2O B2960853 (2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile CAS No. 478248-01-0

(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile

Cat. No.: B2960853
CAS No.: 478248-01-0
M. Wt: 292.382
InChI Key: KOCYAVDRVCWLRV-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile is an organic compound with a complex structure It is characterized by the presence of an amino group, a nitrile group, and a phenoxy group attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile typically involves the reaction of 4-tert-butylphenol with 4-bromophenylacetonitrile under basic conditions to form the intermediate 4-(4-tert-butylphenoxy)phenylacetonitrile. This intermediate is then subjected to a condensation reaction with an appropriate amine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The nitrile group may also participate in covalent bonding with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
  • (2Z)-2-[(Z)-3-(4-tert-butylphenoxy)benzoyl]-3-(dimethylamino)prop-2-enenitrile
  • (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-enenitrile

Uniqueness

(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile is unique due to the presence of both an amino group and a nitrile group on the same molecule. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-19(2,3)15-6-10-17(11-7-15)22-16-8-4-14(5-9-16)18(21)12-13-20/h4-12H,21H2,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCYAVDRVCWLRV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)/C(=C/C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.